molecular formula C24H20ClN3O2 B2678520 N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 932457-46-0

N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2678520
CAS No.: 932457-46-0
M. Wt: 417.89
InChI Key: RCTDGEZFXARQHQ-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a phenyl group at position 4 and a 2-(4-chlorophenyl)ethyl side chain. Quinazolinones are heterocyclic compounds of pharmacological interest due to their anticonvulsant, antimicrobial, and anticancer activities .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c25-19-12-10-17(11-13-19)14-15-26-22(29)16-28-21-9-5-4-8-20(21)23(27-24(28)30)18-6-2-1-3-7-18/h1-13H,14-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTDGEZFXARQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the quinazolinone core in the presence of a Lewis acid catalyst.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate product with an acetamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The compound’s structural analogs differ in substituents, heterocyclic cores, and functional groups. Key examples include:

Compound Core Structure Substituents Functional Groups Molecular Weight (g/mol) Key References
Target Compound Quinazolinone (1,2-dihydro) 4-phenyl, 2-(4-chlorophenyl)ethyl Acetamide, oxo ~405 (estimated)
AJ5d () Quinazolinone (3,4-dihydro) 4-fluorophenyl, 2-(4-chlorophenyl)-tetrahydroquinazolin-6-yl Thioether, acetamide Not reported
Compound 1 () Quinazolinone (1,4-dihydro) 2,4-dichlorophenylmethyl Dioxo, acetamide ~360 (estimated)
Compound Oxadiazolidinone 4-chlorophenyl, 5-methyl-isoxazol-3-yl Acetamide, oxo 350.76
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () Thiazole 3,4-dichlorophenyl Acetamide 287.16

Key Observations :

  • Core Heterocycle: The quinazolinone core in the target compound and AJ5d contrasts with the oxadiazolidinone () or thiazole () in analogs. Quinazolinones are associated with anticonvulsant activity , whereas thiazoles often exhibit antimicrobial properties .
  • Substituents : The 4-chlorophenyl group in the target compound and analog enhances lipophilicity, while fluorophenyl (AJ5d) or dichlorophenyl () substituents may alter electronic effects and steric interactions.
  • Functional Groups : Thioether linkages (AJ5d) or dioxo groups () influence reactivity and metabolic stability.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl group in the target compound and analog increases logP compared to fluorophenyl (AJ5d) or dichlorophenyl () derivatives.
  • Solubility: Quinazolinones (target, AJ5d, ) may exhibit lower aqueous solubility than thiazole derivatives () due to planar aromatic cores.
  • Biological Activity: Quinazolinones (e.g., ) show anticonvulsant activity via GABA modulation . Thiazole acetamides () are explored for antibacterial applications due to structural mimicry of penicillin side chains .

Crystal Structure and Stability

  • Target Compound: No crystal data provided, but quinazolinones typically form hydrogen-bonded networks enhancing stability.
  • Compound : Exhibits a twisted dihedral angle (61.8°) between dichlorophenyl and thiazole rings, reducing π-π stacking but favoring intermolecular N–H⋯N hydrogen bonds .
  • Compound: Oxadiazolidinone core may confer conformational rigidity, improving thermal stability.

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to detail its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C18H16ClN3O3\text{C}_{18}\text{H}_{16}\text{ClN}_{3}\text{O}_{3}

It features a quinazolinone core structure, which is known for various pharmacological properties. The presence of the 4-chlorophenyl group and the acetamide moiety contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds with similar structures have been shown to exhibit:

  • COX-2 Inhibition : Some derivatives of quinazolinones have demonstrated significant COX-2 inhibitory activity, which is crucial for anti-inflammatory effects. For instance, compounds with para-substituted aryl groups showed enhanced COX-2 selectivity and potency .

Efficacy in Assays

In vitro studies have assessed the compound's effectiveness against various targets:

  • Anti-inflammatory Activity : A study indicated that similar quinazolinone derivatives exhibited up to 47% inhibition of COX-2 at concentrations of 20 μM . While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.
  • Antimicrobial Activity : Compounds containing quinazolinone frameworks have been evaluated for antimicrobial properties. The presence of electron-withdrawing groups like chlorine can enhance their activity against bacterial strains .

Study 1: COX-2 Inhibitory Activity

In a comparative study involving various quinazolinone derivatives, researchers synthesized multiple compounds and evaluated their COX-2 inhibitory potential. The most active compound achieved 47% inhibition at 20 μM concentration, indicating that modifications at the phenyl rings significantly affect bioactivity .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related compounds. The results revealed that certain derivatives exhibited moderate to strong activity against common pathogens, suggesting that structural modifications could enhance efficacy against resistant strains .

Table 1: Biological Activity Comparison of Quinazolinone Derivatives

Compound NameCOX-2 Inhibition (%)Concentration (μM)Antimicrobial Activity
Compound A4720Moderate
Compound B2722Strong
N-[2-(4-chlorophenyl)ethyl]-...TBDTBDTBD

Table 2: Structural Modifications and Their Effects on Activity

ModificationEffect on Activity
Para-substitutionIncreased COX-2 selectivity
Electron-withdrawing groupsEnhanced antimicrobial activity

Q & A

Q. What are the standard synthetic routes for N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, and what intermediates are critical for yield optimization?

The synthesis typically involves multi-step reactions, including cyclization of quinazolinone cores and subsequent coupling with chlorophenyl-ethylamine derivatives. A common approach involves:

  • Step 1 : Oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide to form a dioxo intermediate .
  • Step 2 : Activation of the carboxylic acid group with N,N′-carbonyldiimidazole (CDI) to facilitate amide bond formation with substituted amines . Key intermediates include the dioxo-quinazolinyl acetic acid and the chloroacetamide precursor. Yield optimization depends on reaction time, temperature (typically 60–80°C), and stoichiometric control of CDI .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Essential for verifying the quinazolinone core (e.g., carbonyl signals at δ ~165–175 ppm) and the acetamide sidechain .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used to resolve crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks in the quinazolinone ring .
  • Mass spectrometry (FAB or ESI) : Validates molecular weight (e.g., [M+1]+ peaks) and fragmentation patterns .

Q. What in vivo models are appropriate for preliminary evaluation of its anticonvulsant activity?

The pentylenetetrazol (PTZ)-induced seizure model in mice is a standard preclinical assay. Methodology includes:

  • Intraperitoneal PTZ administration (80–100 mg/kg) to induce clonic-tonic seizures.
  • Dose-response studies (e.g., 10–100 mg/kg of the compound) to determine ED50 values.
  • GABAergic affinity assays (e.g., radioligand binding to GABAA receptors) to identify mechanistic pathways .

Advanced Research Questions

Q. How can synthetic byproducts or isomerization during amide coupling be systematically identified and minimized?

  • HPLC-MS/MS : Detects low-abundance byproducts (e.g., unreacted intermediates or stereoisomers) .
  • Reaction monitoring via FT-IR : Tracks carbonyl stretching frequencies (~1680–1720 cm⁻¹) to optimize CDI activation efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) reduce side reactions compared to dichloromethane .

Q. How should contradictory crystallographic data (e.g., bond-length discrepancies in the quinazolinone ring) be resolved?

  • Multi-temperature refinement : Analyze data at 100–300 K to distinguish thermal motion from structural disorder .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) that may distort bond lengths .
  • Validation tools : Use PLATON or CCDC Mercury to compare derived metrics (e.g., R-factor, mean σ(C–C)) with published benchmarks .

Q. What computational strategies are effective for predicting off-target binding in neurological applications?

  • Molecular docking (AutoDock Vina) : Screen against GABA receptor subtypes (α1β2γ2) using the compound’s minimized conformation (DFT-optimized at B3LYP/6-31G* level) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify potential allosteric interactions .

Q. What strategies mitigate oxidative degradation of the 4-chlorophenyl group under physiological conditions?

  • Stabilization via prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the ethylamine sidechain to delay metabolism .
  • Antioxidant co-administration : Test synergism with ascorbic acid or tocopherol in accelerated stability studies (40°C/75% RH for 6 months) .

Methodological Notes

  • Synthesis : Prioritize CDI-mediated coupling over carbodiimide methods to reduce racemization .
  • Structural analysis : Cross-validate NMR assignments with HSQC/HMBC experiments to resolve overlapping signals .
  • Biological assays : Include positive controls (e.g., valproic acid for anticonvulsant studies) to contextualize efficacy .

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